4-(4-Bromobenzoyl)quinoline
Overview
Description
4-(4-Bromobenzoyl)quinoline is a synthetic compound belonging to the quinoline family of organic compounds. It is known for its bright fluorescence and ability to form complexes with metal ions, making it a versatile tool in various areas of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)quinoline typically involves the reaction of 4-bromobenzoyl chloride with quinoline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
4-(4-Bromobenzoyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biomolecules.
Industry: The compound’s fluorescence properties are exploited in the development of sensors and imaging agents
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)quinoline involves its interaction with specific molecular targets, such as metal ions and enzymes. The compound can bind to metal ions through coordination bonds, altering the metal’s reactivity and function. In biological systems, this interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Similar in structure but lacks the benzoyl group, making it less versatile in forming complexes with metal ions.
4-(4-Chlorobenzoyl)quinoline: Similar in structure but with a chlorine atom instead of bromine, which can affect its reactivity and fluorescence properties.
4-(4-Isopropoxybenzoyl)quinoline: Contains an isopropoxy group, which can influence its solubility and interaction with biological targets
Uniqueness
4-(4-Bromobenzoyl)quinoline stands out due to its unique combination of a bromine atom and a benzoyl group, which enhances its ability to form stable complexes with metal ions and exhibit strong fluorescence. These properties make it particularly valuable in applications requiring sensitive detection and imaging .
Properties
IUPAC Name |
(4-bromophenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCKYQUPDTVBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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